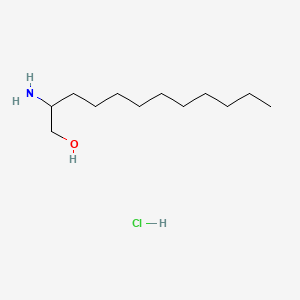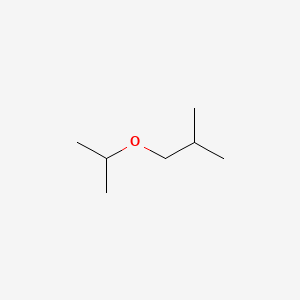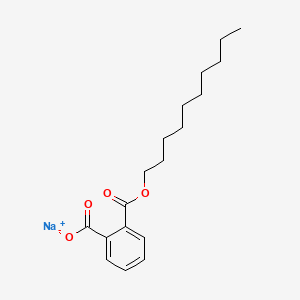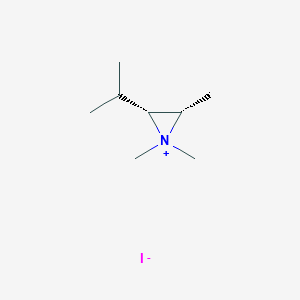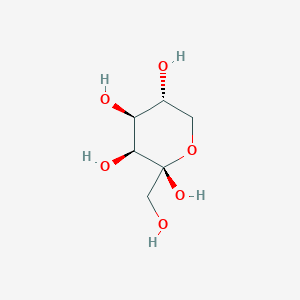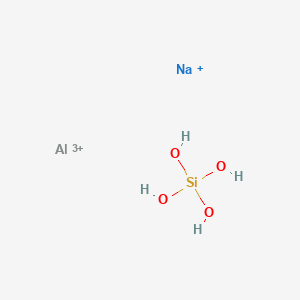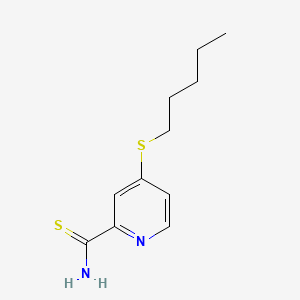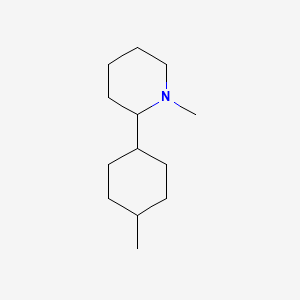![molecular formula C10H12N4O3 B12655087 3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime CAS No. 62454-83-5](/img/structure/B12655087.png)
3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime is an organic compound with the molecular formula C10H12N4O3 and a molecular weight of 236.23 g/mol It is known for its unique structure, which includes a nitrophenyl group, a hydrazone linkage, and an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime typically involves the reaction of p-nitrophenylhydrazine with diacetyl monoxime. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are commonly formed.
Substitution: Various substituted phenylhydrazones can be obtained depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone and oxime groups can form stable complexes with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(P-Nitrophenyl)hydrazono]butan-2-one: Lacks the oxime group but has similar reactivity.
4-Nitrophenylhydrazone: Contains a similar hydrazone linkage but differs in the substituents on the phenyl ring.
Diacetyl monoxime: Shares the oxime functional group but lacks the nitrophenyl and hydrazone components.
Uniqueness
The presence of the nitrophenyl group enhances its electron-withdrawing properties, while the hydrazone and oxime groups provide versatility in chemical reactions and interactions with biological molecules .
Eigenschaften
CAS-Nummer |
62454-83-5 |
|---|---|
Molekularformel |
C10H12N4O3 |
Molekulargewicht |
236.23 g/mol |
IUPAC-Name |
(NZ)-N-[(3E)-3-[(4-nitrophenyl)hydrazinylidene]butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C10H12N4O3/c1-7(8(2)13-15)11-12-9-3-5-10(6-4-9)14(16)17/h3-6,12,15H,1-2H3/b11-7+,13-8- |
InChI-Schlüssel |
FOJBDPWRVOUZOL-NVGJIZNYSA-N |
Isomerische SMILES |
C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C(=N\O)/C |
Kanonische SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=NO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


